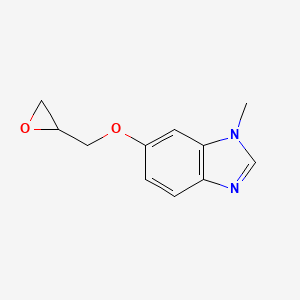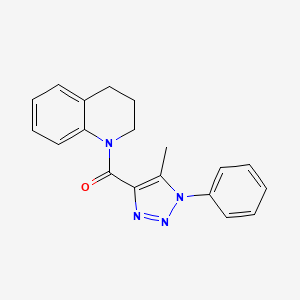
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Ring-contraction and Synthesis of Quinoline Derivatives
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone has been studied for its potential applications in scientific research, particularly focusing on its involvement in the synthesis and transformation of quinoline derivatives. A study by Karimi et al. (2015) explored the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives using SeO2. The study highlighted the formation of phenyl(3-phenylquinolin-2-yl)methanone and other quinoline derivatives, indicating the compound's potential in generating structurally diverse quinolines through rearrangement or fragmentation paths (Karimi et al., 2015).
Electrochemical Utilization and Synthesis of N-Heterocycles
Liu et al. (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source to cyclize with 2-aminobenzamides. This process, conducted at room temperature and in air, without homogeneous metal catalysts or external oxidants, showcases the compound's role in the synthesis of N-heterocycles, with potential applications in developing deuterated N-heterocycles for more advanced scientific applications (Liu et al., 2021).
Applications in Medicinal Chemistry and Sensor Technology
The compound's derivatives have been investigated for their therapeutic and sensor applications. Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The comprehensive characterization of this compound underscores its significance in medicinal chemistry and its potential as a therapeutic agent (Bonilla-Castañeda et al., 2022).
Additionally, Jinlai et al. (2016) reported on a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+. The sensor, synthesized from nopinone, showed enhanced fluorescence upon adding Zn2+ and was used to detect Zn2+ in fruits, indicating the compound's role in the development of fluorescence-based sensors (Jinlai et al., 2016).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methyl-1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-18(20-21-23(14)16-10-3-2-4-11-16)19(24)22-13-7-9-15-8-5-6-12-17(15)22/h2-6,8,10-12H,7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSDBUEKSXRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)



![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)
![N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2641903.png)

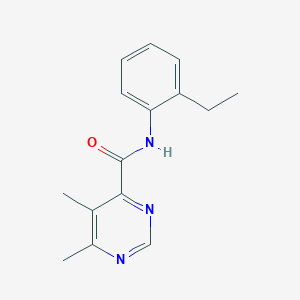
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2641908.png)
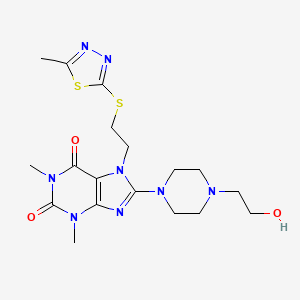

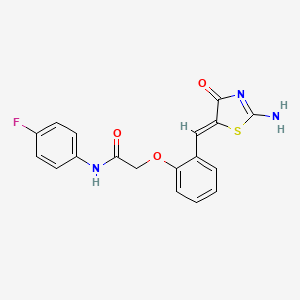
![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)
